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Ethyl 3-mercaptopropionate

Catalog No.
S598149
CAS No.
5466-06-8
M.F
C5H10O2S
M. Wt
134.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-mercaptopropionate

CAS Number

5466-06-8

Product Name

Ethyl 3-mercaptopropionate

IUPAC Name

ethyl 3-sulfanylpropanoate

Molecular Formula

C5H10O2S

Molecular Weight

134.2 g/mol

InChI

InChI=1S/C5H10O2S/c1-2-7-5(6)3-4-8/h8H,2-4H2,1H3

InChI Key

CJQWLNNCQIHKHP-UHFFFAOYSA-N

SMILES

CCOC(=O)CCS

Synonyms

3-Mercapto-propanoic Acid Ethyl Ester; 3-Mercapto-propionic Acid Ethyl Ester; 3-Mercaptopropanoic Acid Ethyl Ester; 3-Mercaptopropionic Acid Ethyl Ester; EPM; EPM (thiol); Ethyl 3-Mercaptopropanoate; Ethyl 3-Mercaptopropionate; Ethyl β-Mercaptopropio

Canonical SMILES

CCOC(=O)CCS

Ethyl 3-mercaptopropionate is an organic compound with the molecular formula C₅H₁₀O₂S. It is classified as a thioester, specifically an ester of 3-mercaptopropionic acid and ethanol. The compound appears as a colorless to pale yellow liquid with a distinctive odor, commonly used in various chemical syntheses and applications due to its functional thiol group.

Ethyl 3-mercaptopropionate is classified as an irritant, causing irritation to the eyes, respiratory system, and skin upon contact.

  • Safety Data Sheet (SDS): Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal procedures.
, primarily due to its nucleophilic thiol group. Notable reactions include:

  • Nucleophilic Aromatic Substitution: Ethyl 3-mercaptopropionate can act as a nucleophile in reactions with electrophilic aromatic compounds, facilitating the formation of substituted products .
  • Esterification: It can react with carboxylic acids to form thioesters, which are useful intermediates in organic synthesis .
  • Reductive Amination: The compound can be utilized in reductive amination processes, where it undergoes transformation to yield various amines .

Research indicates that ethyl 3-mercaptopropionate exhibits biological activity, particularly in the context of antimicrobial properties. Its thiol group is believed to contribute to its ability to interact with biological molecules, potentially affecting cellular processes. Studies have explored its efficacy against various pathogens, highlighting its potential as a bioactive agent .

Ethyl 3-mercaptopropionate can be synthesized through several methods:

  • Ethanol and 3-Mercaptopropionic Acid Reaction: The most common method involves the reaction of ethanol with 3-mercaptopropionic acid under acidic conditions .
  • Esterification: This method entails the reaction of an alcohol with a mercapto acid, typically in the presence of a catalyst to enhance yield.
  • Thioester Formation: Another approach is using thioacids and alcohols directly, allowing for straightforward synthesis without intermediate steps .

Ethyl 3-mercaptopropionate has diverse applications across various fields:

  • Polymer Synthesis: It is employed in the production of polymers due to its ability to form cross-links within polymer chains.
  • Flavor and Fragrance Industry: The compound's unique odor makes it suitable for use in flavoring agents and fragrances.
  • Pharmaceuticals: Its biological activity has led to exploration in drug development, particularly in antimicrobial formulations .

Studies investigating the interactions of ethyl 3-mercaptopropionate have focused on its reactivity with other chemical entities. For instance, its role as a nucleophile has been examined in various substitution reactions, revealing insights into its reactivity patterns and potential applications in synthetic organic chemistry . Additionally, research into its biological interactions has suggested mechanisms through which it may exert antimicrobial effects.

Ethyl 3-mercaptopropionate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
Propyl 3-mercaptopropionateC₆H₁₂O₂SLonger alkyl chain; different solubility properties.
Methyl 3-mercaptopropionateC₄H₈O₂SShorter alkyl chain; used similarly in synthesis.
Butyl 3-mercaptopropionateC₇H₁₄O₂SIncreased hydrophobicity; potential for varied applications.

Uniqueness of Ethyl 3-Mercaptopropionate

Ethyl 3-mercaptopropionate is unique due to its balanced hydrophilic and hydrophobic characteristics, which allow it to serve effectively in both aqueous and organic environments. This versatility enhances its utility in various chemical syntheses and applications compared to similar compounds.

Physical Description

clear liquid

XLogP3

0.7

Density

density: 1.054

UNII

22GQZ8P70D

GHS Hazard Statements

Aggregated GHS information provided by 1438 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 10 of 1438 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 1428 of 1438 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5466-06-8

Wikipedia

Ethyl 3-mercaptopropionate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Propanoic acid, 3-mercapto-, ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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